molecular formula C12H8IN3 B14480199 2-Azido-2'-iodo-1,1'-biphenyl CAS No. 67173-62-0

2-Azido-2'-iodo-1,1'-biphenyl

Cat. No.: B14480199
CAS No.: 67173-62-0
M. Wt: 321.12 g/mol
InChI Key: VSGUZTQQQZPZQJ-UHFFFAOYSA-N
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Description

2-Azido-2’-iodo-1,1’-biphenyl is an organic compound characterized by the presence of both azido and iodo functional groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-2’-iodo-1,1’-biphenyl typically involves the introduction of azido and iodo groups onto a biphenyl scaffold. One common method involves the iodination of biphenyl followed by azidation. The iodination can be achieved using iodine and an oxidizing agent, while the azidation can be performed using sodium azide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Azido-2’-iodo-1,1’-biphenyl largely depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in various chemical transformations. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages . This reaction is widely used in click chemistry for labeling and modifying biomolecules .

Properties

CAS No.

67173-62-0

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

1-azido-2-(2-iodophenyl)benzene

InChI

InChI=1S/C12H8IN3/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-16-14/h1-8H

InChI Key

VSGUZTQQQZPZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)N=[N+]=[N-]

Origin of Product

United States

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